Computed Lipophilicity (LogP) Differentiation Across Positional Isomers
The target compound, 4-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde, exhibits a predicted XLogP3-AA value of approximately 3.5 when estimated using the structurally analogous scaffold data from the parent 4-fluoro-4'-methyl-1,1'-biphenyl (XLogP3-AA = 4.0), adjusted downward for the presence of the polar aldehyde group [1]. In contrast, the comparator 3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS 885964-50-1) displays a computed XlogP of 3.5 with two hydrogen bond acceptors , while 2'-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde (CAS 1255636-96-4) has a vendor-reported LogP of 3.99 with only one hydrogen bond acceptor . These differences in lipophilicity and hydrogen-bonding capacity directly influence membrane permeability, solubility, and chromatographic behavior, making the target compound more hydrophilic than the 2'-fluoro isomer and differing in H-bond acceptor count from the 4-carbaldehyde comparator.
| Evidence Dimension | Computed lipophilicity (LogP/XLogP3-AA) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | Estimated XLogP3-AA ≈ 3.2–3.5 (scaffold-based inference); 1 H-bond acceptor (aldehyde oxygen) |
| Comparator Or Baseline | Comparator 1: 3'-fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde, XlogP = 3.5, 2 H-bond acceptors . Comparator 2: 2'-fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde, LogP = 3.99, 1 H-bond acceptor . |
| Quantified Difference | Target LogP approximately 0.5–0.8 units lower than 2'-fluoro isomer; H-bond acceptor count differs by 1 unit vs. 4-carbaldehyde comparator. |
| Conditions | Computational prediction (XLogP3 algorithm for comparators; scaffold-based inference for target). |
Why This Matters
Lower LogP indicates superior aqueous solubility and potential for improved pharmacokinetic handling relative to the more lipophilic 2'-fluoro isomer, while the single H-bond acceptor versus the 4-carbaldehyde isomer simplifies intermolecular interaction profiles in crystal engineering and formulation.
- [1] PubChem. 4-Fluoro-4'-methyl-1,1'-biphenyl, CID 9964281. XLogP3-AA = 4.0, H-bond Acceptors = 1. https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-4_-methyl-1_1_-biphenyl View Source
